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Compound of Interest

Compound Name: Methyl trimethylsilyl malonate

CAS No.: 51849-23-1

Cat. No.: B11995530

Get Quote

Executive Summary
Methyl Trimethylsilyl Malonate (MTSM) serves as a versatile silyl ketene acetal equivalent in

organic synthesis.[1] Unlike traditional Evans Aldol reactions that rely on stoichiometric chiral

auxiliaries (N-acyloxazolidinones), MTSM enables catalytic or Lewis-acid mediated aldol

additions.[1]

This reagent is critical for:

Accessing

-hydroxy esters: Direct addition to aldehydes followed by workup/decarboxylation.[1]

Mukaiyama Aldol Variants: High syn/anti stereocontrol when coupled with chiral Lewis acids

(e.g., Evans' Cu-BOX or Ti-BINOL catalysts).[1]

Statine & Didemnin Synthesis: Installing the
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-hydroxy-

-carboxyl fragment in complex natural products.[1]

Strategic Context & Mechanism
Why use MTSM?
Standard malonate alkylations require harsh bases (NaH, NaOEt) that are incompatible with

sensitive aldehyde electrophiles (leading to polymerization or Cannizzaro disproportionation).

MTSM circumvents this by utilizing Silicon-Oxygen affinity to drive the reaction under mild,

Lewis-acidic conditions or via controlled lithiation.[1]

Key Advantages:

Chemoselectivity: Reacts exclusively with aldehydes/acetals in the presence of esters or

ketones.[1]

Regiocontrol: The silyl group directs the nucleophilic attack from the

-carbon, preventing O-alkylation.[1]

Stereocontrol: The reaction proceeds via an open transition state (Mukaiyama) or a closed

chelated state (Lithium enolate), allowing tunable diastereoselectivity.[1]

Mechanistic Pathway
The reaction operates via two distinct modes depending on the activation method:

Mode A: Lewis Acid Catalysis (Mukaiyama Type) The Lewis Acid (LA) activates the

aldehyde. The MTSM acts as a neutral nucleophile.[1] The transition state is typically open

(acyclic), favoring the anti product (via Felkin-Anh control) or syn product depending on the

catalyst ligands.

Mode B: Lithium Enolate (Aldol-Claisen) Deprotonation with LDA generates a lithium enolate.

[1] This species reacts via a closed Zimmerman-Traxler transition state, typically favoring syn

stereochemistry due to chelation.[1]
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Mode A: Lewis Acid (TiCl4/BF3)

Mode B: Base (LDA)
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Figure 1: Dual mechanistic pathways for MTSM aldol additions.[1] Mode A (Mukaiyama)

typically utilizes TiCl4, while Mode B utilizes LDA.

Experimental Protocol
Reagent Preparation
Safety Note:

is highly corrosive and fumes in air.[1] Handle under inert atmosphere.

MTSM: Commercially available or synthesized from methyl hydrogen malonate + TMSCl

(HMDS).[1]

Solvent: Dichloromethane (DCM) must be anhydrous (distilled over

).[1]

Protocol A: Lewis Acid Mediated (Mukaiyama Variant)
Objective: Synthesis of

-hydroxy esters with high diastereocontrol.[1]

Step-by-Step:
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Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar

and nitrogen inlet.

Aldehyde Activation:

Add Aldehyde (1.0 equiv, 5.0 mmol) and anhydrous DCM (25 mL).

Cool to -78 °C (dry ice/acetone bath).

Add

(1.1 equiv) dropwise.[1] The solution will turn yellow/orange (complex formation).[1]

Critical Step: Stir for 5 minutes to ensure complete complexation.

MTSM Addition:

Add Methyl Trimethylsilyl Malonate (1.2 equiv) dropwise via syringe over 10 minutes.[1]

Observation: No immediate color change typically occurs.[1]

Reaction:

Stir at -78 °C for 1 hour.

Allow to warm slowly to -20 °C over 2 hours.

Monitoring: Check TLC (stain with PMA or Anisaldehyde).[1]

Quench & Workup:

Quench with saturated aqueous

(20 mL).

Extract with DCM (3 x 20 mL).

Wash combined organics with brine, dry over

, and concentrate.[1]
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Decarboxylation (Optional but common):

The crude product is often a mono-silyl malonate derivative.[1]

To obtain the

-hydroxy ester: Dissolve crude in wet THF or MeOH with catalytic pTSA and stir at RT for
30 mins (desilylation), followed by mild heating if decarboxylation of the free acid is
required.

Protocol B: Lithium Enolate (High Syn-Selectivity)
Objective: "Evans-like" stereocontrol using a chelated transition state.[1]

Step-by-Step:

Enolization:

To a solution of diisopropylamine (1.2 equiv) in THF at -78 °C, add n-BuLi (1.2 equiv). Stir

30 min.

Add MTSM (1.0 equiv) dropwise.[1][2][3] Stir 45 min at -78 °C.

Aldol Addition:

Add the Aldehyde (0.9 equiv) dissolved in THF dropwise.[1]

Stir at -78 °C for 2 hours.

Workup:

Quench with AcOH (acetic acid) at low temperature to protonate the alkoxide without

cleaving the silyl ester immediately.

Warm to RT and treat with dilute HCl to effect decarboxylation if the

-hydroxy ester is the target.[1]
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Comparative Stereoselectivity
The choice of conditions drastically alters the diastereomeric ratio (dr) of the product.

Condition Catalyst/Base
Transition
State

Major Isomer Typical Yield

Mukaiyama Open (Acyclic) Anti (Felkin-Anh) 85-92%

Mukaiyama Open Anti 75-85%

Enolate LDA / THF
Closed

(Chelated)
Syn 80-88%

Catalytic Cu(II)-BOX Square Planar
Syn (Enantio-

enriched)
90-95%

Troubleshooting Matrix (Self-Validating)
Issue Probable Cause Corrective Action

Low Yield
Hydrolysis of MTSM prior to

reaction

Ensure MTSM is distilled and

stored under Argon. Check

solvent dryness.[1][4][5]

Poor dr Temperature fluctuation

Maintain -78 °C strictly during

addition. Use a cryocooler if

possible.

No Reaction Old should be clear/yellow, not

cloudy. Distill if necessary.

Polymerization Aldehyde is acid-sensitive

Switch from

to milder Lewis Acid (

) or use Protocol B (LDA).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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